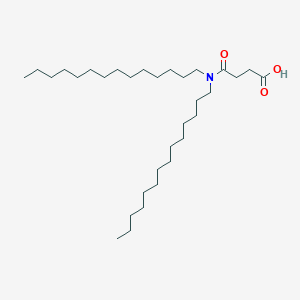

N,N-Ditetradecylsuccinamic Acid

Description

N,N-Ditetradecylsuccinamic Acid (hypothetical structure inferred from nomenclature) is a succinamic acid derivative substituted with two tetradecyl (14-carbon) chains at the nitrogen atoms. While direct evidence for this compound is absent in the provided sources, its properties can be extrapolated from structurally related compounds such as N,N-Dimethylsuccinamic Acid (CAS 2564-95-6) and stearic acid-dimethyloctadecylamine complexes (C₃₆H₇₄NO₂) .

Properties

CAS No. |

133562-64-8 |

|---|---|

Molecular Formula |

C32H63NO3 |

Molecular Weight |

509.8 g/mol |

IUPAC Name |

4-[di(tetradecyl)amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C32H63NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-33(31(34)27-28-32(35)36)30-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3,(H,35,36) |

InChI Key |

CHPVIKZRCQWYEW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCN(CCCCCCCCCCCCCC)C(=O)CCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparative Analysis of Key Parameters

Key Observations:

- N,N-Dimethylsuccinamic Acid is smaller and more polar than the hypothetical N,N-Ditetradecylsuccinamic Acid, which would have enhanced hydrophobicity due to its longer alkyl chains .

- N,N'-Ethylenediaminedisuccinic Acid shares a disuccinate backbone but lacks alkyl chains, favoring water solubility and chelation properties akin to EDTA .

- EDTA is a high-molecular-weight chelator with four carboxylic groups, contrasting with the mono-carboxylic acid and alkylated amide groups in this compound .

- The stearic acid-dimethyloctadecylamine complex highlights how alkyl chain length (C18 vs.

Functional and Application Differences

- Chelation Capacity : EDTA and N,N'-Ethylenediaminedisuccinic Acid excel in metal ion binding, whereas N,N-Dimethylsuccinamic Acid and its alkylated derivatives are less effective due to fewer coordination sites .

- Surfactant Potential: The long alkyl chains in this compound (inferred) would enhance its surfactant properties compared to N,N-Dimethylsuccinamic Acid, similar to stearic acid-amine complexes .

- Thermal Stability : Higher melting points in EDTA (240°C decomposition) suggest greater thermal resilience than succinamic acid derivatives (e.g., 82–87°C for N,N-Dimethylsuccinamic Acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.